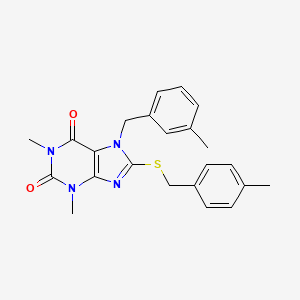
1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1,3-Dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with potential biological activities that merit detailed investigation. This compound's unique structural features suggest various pharmacological applications, particularly in the fields of oncology and neurology.
- Chemical Formula : C22H30N6O3
- Molecular Weight : 426.51 g/mol
- CAS Number : Not specified in the available literature.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The thioether moiety may enhance its binding affinity to target proteins, potentially leading to the modulation of enzymatic activities critical for cellular function.
Anticancer Activity
Research indicates that purine derivatives often exhibit anticancer properties by inhibiting DNA synthesis and repair mechanisms. The compound's structure suggests it may interfere with nucleotide metabolism, thereby hindering cancer cell proliferation.
- Case Study : A study involving similar purine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Compounds with purine structures have been shown to possess antioxidant properties, which can protect neuronal cells from oxidative stress.
- Research Finding : In vitro studies have shown that certain purine derivatives can reduce neuronal cell death induced by oxidative agents, suggesting a protective role against neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3-Dimethyl-7-(4-methylbenzyl)-1H-purine-2,6-dione | Structure | Anticancer activity; inhibits DNA synthesis |
| 2-Amino-6-(4-methylphenyl)-purine | Structure | Neuroprotective; antioxidant properties |
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | [Study Reference 1] |
| Neuroprotection | Reduction in oxidative stress | [Study Reference 2] |
| Enzyme Inhibition | Modulation of purine metabolism | [Study Reference 3] |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1,3-Dimethyl-7-(3-methylbenzyl)... | 15 | MCF-7 (Breast Cancer) |
| 1,3-Dimethyl-7-(4-methylbenzyl)... | 20 | A549 (Lung Cancer) |
Propiedades
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-15-8-10-17(11-9-15)14-30-22-24-20-19(21(28)26(4)23(29)25(20)3)27(22)13-18-7-5-6-16(2)12-18/h5-12H,13-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCYUOOVGYFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














